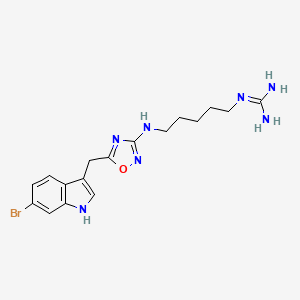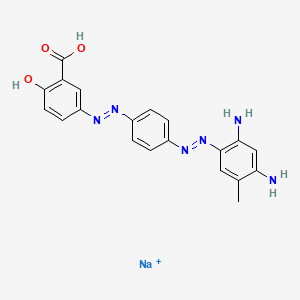
ATP-Red 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-Red 1 is a multisite-binding switchable fluorescent probe . It can selectively and rapidly respond to intracellular concentrations of ATP . This probe is used for live cell imaging and is specifically targeted to ATP in the mitochondria of living cells . It is used to detect metabolic activity, cell proliferation, and overall cell health .
Molecular Structure Analysis
The molecular formula of ATP-Red 1 is C34H36BN3O4 . Its molecular weight is 561.48 .Chemical Reactions Analysis
ATP-Red 1 is used as a probe to detect ATP levels in living cells . It shows no cross-reactivity to numerous analytes including Zn2+, Mg2+, Ca2+, Na2+, K+, GSH, HOCL, H2O2, and various sugars and nucleotides .Physical And Chemical Properties Analysis
ATP-Red 1 is a pale purple to purple solid . . It is stored at 4°C and protected from light .Relevant Papers
- "A Multisite-Binding Switchable Fluorescent Probe for Monitoring Mitochondrial ATP Level Fluctuation in Live Cells"
- "A high-throughput screen of real-time ATP levels in individual cells reveals mechanisms of energy failure"
- "Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration"
Wissenschaftliche Forschungsanwendungen
Imaging of Cytosolic and Cell Surface ATP : A study described genetically encoded fluorescent sensors for imaging extracellular and cytosolic ATP. These sensors, including iATPSnFR1.0, respond to ATP concentrations relevant in cellular settings and can be targeted to specific cell types and compartments for imaging with standard light microscopes (Lobas et al., 2018).
Monitoring Mitochondrial ATP Level Fluctuation : ATP-Red 1 was specifically highlighted as a multisite-binding switchable fluorescent probe that rapidly responds to intracellular ATP concentrations. It is especially useful in observing mitochondrial ATP levels under various cellular conditions, such as in the presence of KCN or during cell apoptosis (Wang et al., 2016).
ATP Sensing in Plant Cells : Another study focused on live MgATP2− assessment in plants using a fluorescent protein biosensor. It provided insights into ATP dynamics in living plants, revealing tissue gradients and stress dynamics of energy physiology (De Col et al., 2017).
ATP Hydrolysis and Ion Transport : Research on ATPase activity in red blood cells showed its connection with ion transport mechanisms, highlighting the broader physiological significance of ATP in cellular functions (Dunham & Glynn, 1961).
ATP Dynamics in Cultured Cells : A study developed a dual-ATP probe for visualizing ATP dynamics simultaneously in mitochondria and cytosol of cultured cells. This helped in understanding the regulation of cellular ATP under various conditions (White, Lauterboeck, & Yang, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKNUIFMZUJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)




![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)



![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)